[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid [Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533036
InChI: InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m1/s1
SMILES: CC(C)N(CC(=O)O)C1CCN(C1)C
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13533036

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name 2-[[(3R)-1-methylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C10H20N2O2/c1-8(2)12(7-10(13)14)9-4-5-11(3)6-9/h8-9H,4-7H2,1-3H3,(H,13,14)/t9-/m1/s1
Standard InChI Key HGIGGMYPCMSDBS-SECBINFHSA-N
Isomeric SMILES CC(C)N(CC(=O)O)[C@@H]1CCN(C1)C
SMILES CC(C)N(CC(=O)O)C1CCN(C1)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCN(C1)C

Introduction

Structural and Stereochemical Features

The compound’s core structure comprises a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an isopropylamino group and at the 1-position with a methyl group. The acetic acid moiety is linked via an amino group, resulting in the systematic name [Isopropyl-((R)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid. Key structural attributes include:

  • Molecular Formula: C10H20N2O2\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}_2 (derived from the precursor amine with addition of acetic acid).

  • Stereochemistry: The (R)-configuration at the pyrrolidine 3-position ensures chirality, critical for biological interactions .

  • Functional Groups: The tertiary amine (pyrrolidine), secondary amine (isopropylamino), and carboxylic acid (acetic acid) enable diverse reactivity and solubility profiles .

Synthetic Routes and Methodologies

Stereospecific Synthesis from Pyrrolidine Precursors

The synthesis of this compound leverages stereospecific intermediates, as exemplified in patent US20140066460 :

  • Starting Material: tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate undergoes mesylation with methanesulfonyl chloride in toluene, yielding tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

  • Malonate Displacement: Reaction with diethylmalonate in 1-methyl-2-pyrrolidinone (NMP) or ethanol, using potassium tert-butoxide, produces diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate.

  • Hydrolysis and Decarboxylation: Basic hydrolysis (aqueous KOH) generates (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonic acid, followed by decarboxylation in dimethylsulfoxide (DMSO)/toluene to yield (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.

  • Deprotection and Functionalization: Acidic removal of the tert-butoxycarbonyl (Boc) group, followed by reductive amination with isopropylamine, affords the final product.

Table 1. Key Synthetic Intermediates and Conditions

StepReagent/ConditionProductYield (%)
1MsCl, TEA, tolueneMesylated intermediate85–90
2Diethylmalonate, KOtBuMalonate adduct75–80
3KOH, DMSO/tolueneDecarboxylated acid65–70

Physicochemical Properties

Data extrapolated from the precursor amine (CAS 1249795-36-5) and analogous compounds suggest:

  • Density: ~1.1 ± 0.1 g/cm³ (higher than the precursor due to acetic acid’s polarity).

  • Boiling Point: Estimated 220–240°C (elevated by hydrogen bonding from carboxylic acid).

  • LogP: ~0.2–0.5 (reduced lipophilicity vs. precursor amine’s LogP 0.65 ).

  • Solubility: High aqueous solubility at physiological pH (carboxylic acid deprotonation).

Pharmacological Applications and SAR Insights

Role as a Chiral Building Block

The compound’s rigid pyrrolidine scaffold and chiral center make it valuable for designing protease inhibitors or G protein-coupled receptor (GPCR) modulators. SAR studies highlight:

  • Pyrrolidine Substitution: Methyl at position 1 enhances metabolic stability by steric shielding .

  • Isopropylamino Group: Improves binding affinity to hydrophobic pockets in enzyme active sites .

  • Acetic Acid Moiety: Facilitates salt formation (e.g., citrate or camphorsulfonate salts ) for improved bioavailability.

Case Study: Antiviral Drug Intermediate

In patent US20140066460 , the structurally related (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine mono-citrate demonstrates antiviral activity. The acetic acid derivative could serve as a precursor for similar therapeutics by enabling prodrug strategies or covalent target engagement.

Challenges and Future Directions

  • Stereochemical Purity: Ensuring enantiomeric excess >99% requires advanced chiral chromatography or enzymatic resolution .

  • Scale-Up: Transitioning from batch to continuous flow synthesis may address yield variability in decarboxylation steps .

  • Biological Screening: Prioritize assays for kinase inhibition, antiviral activity, and pharmacokinetic profiling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator